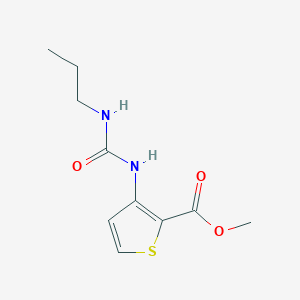

Methyl 3-(3-propylureido)thiophene-2-carboxylate

CAS No.:

Cat. No.: VC9758284

Molecular Formula: C10H14N2O3S

Molecular Weight: 242.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H14N2O3S |

|---|---|

| Molecular Weight | 242.30 g/mol |

| IUPAC Name | methyl 3-(propylcarbamoylamino)thiophene-2-carboxylate |

| Standard InChI | InChI=1S/C10H14N2O3S/c1-3-5-11-10(14)12-7-4-6-16-8(7)9(13)15-2/h4,6H,3,5H2,1-2H3,(H2,11,12,14) |

| Standard InChI Key | CICSWMJHWXQJBN-UHFFFAOYSA-N |

| SMILES | CCCNC(=O)NC1=C(SC=C1)C(=O)OC |

| Canonical SMILES | CCCNC(=O)NC1=C(SC=C1)C(=O)OC |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s core structure consists of a thiophene ring substituted at the 2-position with a methyl ester (–COOCH₃) and at the 3-position with a 3-propylureido group (–NH–C(=O)–NH–CH₂CH₂CH₃). The ureido moiety introduces both hydrogen-bond donor (N–H) and acceptor (C=O) sites, which are critical for intermolecular interactions. Comparative analysis of methyl 3-aminothiophene-2-carboxylate suggests that replacing the amine group with a propylureido substituent would increase molecular polarity and steric bulk, potentially altering crystallization behavior and solubility .

Table 1: Structural comparison with related thiophene derivatives

Synthesis and Reactivity

Proposed Synthetic Routes

The synthesis of methyl 3-(3-propylureido)thiophene-2-carboxylate can be inferred from methodologies used for analogous ureido-thiophenes . A plausible two-step approach involves:

-

Amination: Preparation of methyl 3-aminothiophene-2-carboxylate via cyclization of methyl thioglycolate with 2-chloroacrylonitrile, as described in Synthetic Communications .

-

Ureido Formation: Reaction of the amine intermediate with propyl isocyanate (CH₃CH₂CH₂–N=C=O) under anhydrous conditions. This step parallels the synthesis of 4-aminothienyl ureas, where hydrazonoyl chlorides are employed as coupling agents .

Table 2: Reaction conditions for ureido functionalization

| Parameter | Details | Reference |

|---|---|---|

| Solvent | Dichloromethane or tetrahydrofuran | |

| Catalyst | Triethylamine (base) | |

| Temperature | 0–25°C (room temperature) | |

| Yield Optimization | Slow addition of isocyanate to amine |

Reactivity Profile

The ureido group’s nucleophilic nitrogen atoms may participate in further reactions, such as:

-

Acylation: Formation of bis-ureas via reaction with acyl chlorides.

-

Cyclization: Intramolecular reactions to generate thienopyrimidinones, a class of compounds with reported bioactivity .

Physicochemical Properties

Predicted Properties

Extrapolating from methyl 3-aminothiophene-2-carboxylate (m.p. 62–64°C) and methyl 3-hydroxythiophene-2-carboxylate (m.p. 38–43°C) , the target compound’s melting point is anticipated to range between 80–100°C due to enhanced hydrogen bonding. Solubility in polar solvents (e.g., DMSO, methanol) is expected to exceed that of non-ureido analogs, while logP calculations suggest moderate lipophilicity (estimated logP = 1.8–2.2) .

Spectroscopic Characteristics

-

IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch of ester and urea), ~3350 cm⁻¹ (N–H stretch) .

-

NMR: Thiophene ring protons (δ 6.8–7.5 ppm), methyl ester (δ 3.8–3.9 ppm), propyl chain (δ 0.9–1.6 ppm) .

Computational Insights

Hydrogen-Bonding Networks

Density functional theory (DFT) simulations of methyl 3-aminothiophene-2-carboxylate reveal S(6) motifs from N–H⋯O interactions . Introducing the ureido group is predicted to create extended chains via N–H⋯O and N–H⋯N bonds, analogous to the helical chains observed in related structures .

Table 3: Predicted hydrogen-bond parameters (DFT)

| Interaction | Distance (Å) | Angle (°) | Energy (kcal/mol) |

|---|---|---|---|

| N–H⋯O (urea–ester) | 2.85–3.10 | 155–160 | -5.2 to -6.8 |

| N–H⋯S (urea–thiophene) | 3.40–3.60 | 145–150 | -3.0 to -4.5 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume